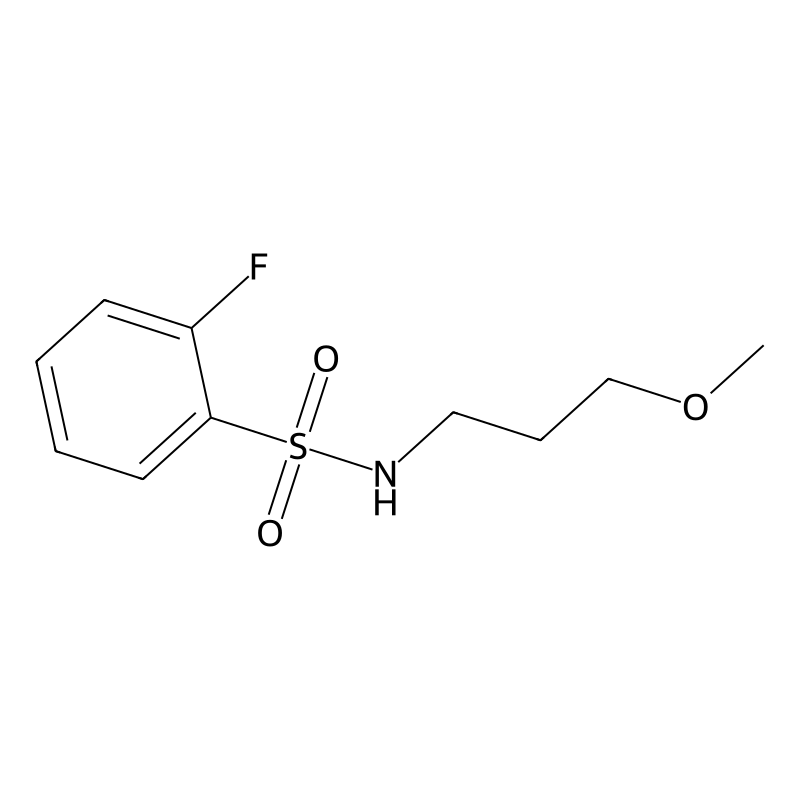

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Field: Biology and Materials Science

- Application: Fluorescence-based materials and associated techniques have been highlighted over the last century throughout various basic research fields and industries .

- Method: Organic molecule-based fluorophores have ushered in a new era in biology and materials science .

- Results: Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design and the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .

- Field: Crystal Engineering

- Application: Enhanced luminescence of single-benzene fluorescent molecules through halogen bond cocrystals .

- Method: Two cocrystals of a single benzene X-type luminescent molecule were prepared .

- Results: Both cocrystals exhibit red shifts relative to the original form and significantly increased quantum yields (approximately 3 and 5 times) .

Fluorescence-Based Materials and Techniques

Enhanced Luminescence through Halogen Bond Cocrystals

- Field: Analytical Chemistry

- Application: Single-benzene-based fluorophores (SBBFs) have been used in various analytical techniques .

- Method: The physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .

- Results: These techniques have been highlighted over the last century throughout various basic research fields and industries .

- Field: Biomedical Imaging

- Application: SBBFs have ushered in a new era in biology and materials science, particularly in imaging techniques .

- Method: The design of the fluorophore and the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state have been the focus of many studies .

- Results: These studies have led to the development of hundreds of organic fluorophores .

- Field: Sensor Technology

- Application: SBBFs have found applications in various sensing techniques .

- Method: The development of new SBBF derivatives has been guided by a systematic outline of the physicochemical properties of SBBFs .

- Results: These techniques have been highlighted over the last century throughout various basic research fields and industries .

- Field: Organic Chemistry

- Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Results: Aromaticity is reformed by the lone pair of electrons on a base attacking the hydrogen, causing the electrons in the C-H bond to form a C-C double bond .

Analytical Techniques

Imaging Techniques

Sensing Techniques

Synthesis of Benzene Derivatives

- Field: Materials Science

- Application: 2-fluoro-1,3,5-benzene-tricarboxylic acid (Fbtc) has been used as a new linker for metal–organic frameworks .

- Method: Even slight variations of the synthesis conditions such as temperature or the molar ratio of metal to linker lead to three new MOFs, which are called UHM-31, UHM-32 and UHM-33 .

- Results: The characterisation of the MOFs by single-crystal X-ray analysis and studies on their thermally induced phase change behaviour are given .

- Field: Crystal Engineering

- Application: One new organofluorine linker leads to three new metal–organic frameworks .

- Method: The synthesis conditions such as temperature or the molar ratio of metal to linker were varied .

- Results: Three new MOFs were created, which are called UHM-31, UHM-32 and UHM-33 .

Metal-Organic Frameworks

Fluorine Magic

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a fluorine atom and a methoxypropyl group attached to a benzene ring. The molecular formula for this compound is C11H14FNO2S, indicating that it consists of 11 carbon atoms, 14 hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The sulfonamide functional group (–SO2NH2) is known for its utility in medicinal chemistry, particularly in the development of antibacterial agents. The incorporation of the methoxypropyl group enhances the compound's solubility and potential biological activity.

The chemical reactivity of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide can be explored through various reactions typical of sulfonamides. These may include:

- Nucleophilic Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

- Acid-Base Reactions: The sulfonamide group can act as a weak acid, allowing it to participate in acid-base reactions.

- Hydrolysis: Under certain conditions, the sulfonamide bond may undergo hydrolysis, leading to the release of the corresponding amine and sulfonic acid.

Sulfonamides are well-known for their antibacterial properties. 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide may exhibit similar biological activities due to its structural features. The presence of the sulfonamide group suggests potential inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of classic sulfa drugs, which have been used extensively in treating bacterial infections.

The synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide typically involves several steps:

- Fluorination: A precursor benzene compound can be fluorinated using reagents such as fluoroboric acid or other fluorinating agents.

- Sulfonation: The introduction of the sulfonamide group can be achieved through the reaction of the fluorinated benzene with sulfanilamide or related sulfonyl chlorides.

- Alkylation: The methoxypropyl group can be introduced via nucleophilic substitution or alkylation reactions using appropriate alkyl halides.

For example, a mixture solution of diacetoxyiodo-benzene and fluoroboric acid can be reacted with N-(4-methyl-2,2-diphenylpent-4-en-1-yl)-2-nitrobenzenesulfonamide under controlled conditions to yield the desired compound .

The applications of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide are primarily found in medicinal chemistry. Some potential applications include:

- Antibacterial Agents: Due to its structural similarity to known antibiotics, this compound could be developed as a new antibacterial drug.

- Pharmaceutical Intermediates: It may serve as an intermediate in synthesizing more complex pharmaceutical compounds.

- Research Tools: Its unique structure allows it to be used in studies investigating the mechanisms of action of sulfonamides.

Interaction studies involving 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide may focus on its binding affinity with various biological targets such as enzymes involved in bacterial metabolism. Additionally, studies could explore its interactions with other drugs or compounds to assess potential synergistic effects or adverse interactions.

Several compounds share structural similarities with 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide. Below are some examples along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Sulfanilamide | Classic antibacterial agent; lacks fluorine and methoxypropyl groups |

| 4-Fluorobenzenesulfonamide | Contains a fluorine atom but lacks the methoxypropyl substituent |

| N-(3-Methoxypropyl)benzenesulfonamide | Similar alkyl chain but lacks the fluorine substituent |

| 2-Fluoro-N-(4-methylphenyl)benzenesulfonamide | Contains a methyl group instead of a methoxypropyl group |

The uniqueness of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide lies in its combination of both fluorine and methoxypropyl groups, which may enhance its solubility and biological activity compared to other sulfonamides.

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide exhibits the molecular formula C₁₀H₁₄FNO₃S, which represents a substituted benzenesulfonamide derivative containing fluorine and methoxy functional groups [2]. The compound possesses a molecular weight of 247.29 grams per mole, distinguishing it from other fluorinated sulfonamide analogs [2]. This molecular weight places the compound within the range typical of pharmaceutical intermediates and synthetic building blocks used in medicinal chemistry applications [3].

The elemental composition reveals ten carbon atoms forming the backbone structure, fourteen hydrogen atoms distributed across the aromatic and aliphatic portions, one fluorine atom positioned ortho to the sulfonamide group, one nitrogen atom within the sulfonamide linkage, three oxygen atoms contributed by the sulfonyl and methoxy groups, and one sulfur atom central to the sulfonamide functionality [2]. The molecular formula indicates four degrees of unsaturation, consistent with the presence of an aromatic benzene ring and the sulfonyl group [1].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FNO₃S |

| Molecular Weight | 247.29 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 14 |

| Fluorine Atoms | 1 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 3 |

| Sulfur Atoms | 1 |

| Degrees of Unsaturation | 4 |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, reflecting the precise positioning of substituents on the benzene ring and the nature of the alkyl chain attached to the nitrogen atom [18]. This nomenclature follows standard IUPAC conventions for naming sulfonamide derivatives, where the parent benzene ring serves as the principal functional group with numbered positions indicating substituent locations [11].

Alternative designations found in chemical databases include 2-fluoro-N-(3-methoxypropyl)benzenesulfonamide, which represents a simplified version of the systematic name while maintaining chemical accuracy [18]. The compound is also referenced by its Chemical Abstracts Service registry number 790263-29-5, providing a unique numerical identifier for database searches and regulatory documentation [18].

The naming convention emphasizes the ortho-fluorine substitution pattern (position 2) relative to the sulfonamide group (position 1), while the N-(3-methoxypropyl) designation specifies the three-carbon alkyl chain bearing a terminal methoxy group attached to the sulfonamide nitrogen [12]. This systematic approach ensures unambiguous identification of the compound's structural features and facilitates clear communication in scientific literature [13].

Structural Representation

2D Structure and Bond Characteristics

The two-dimensional structure of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide features a benzene ring as the central aromatic system with specific substitution patterns that define its chemical identity [1]. The sulfonamide group occupies position 1 of the benzene ring, characterized by sulfur-nitrogen and sulfur-oxygen double bonds that contribute to the compound's electronic properties [3]. The fluorine substituent at position 2 creates an ortho relationship with the sulfonamide group, influencing both steric and electronic interactions within the molecule [19].

The sulfonyl moiety exhibits typical bond characteristics observed in aromatic sulfonamides, with sulfur-oxygen bond lengths approximately 1.43-1.45 Ångströms and sulfur-nitrogen bond lengths around 1.63-1.65 Ångströms [33]. The carbon-fluorine bond in the ortho position displays a bond length of approximately 1.35 Ångströms, consistent with typical aromatic carbon-fluorine bonds [35]. These bond parameters contribute to the overall molecular geometry and influence the compound's reactivity patterns [34].

The N-(3-methoxypropyl) chain extends from the sulfonamide nitrogen through a series of single bonds, creating a flexible aliphatic appendage [1]. The propyl chain adopts extended conformations in solution, with carbon-carbon bond lengths of approximately 1.54 Ångströms and carbon-oxygen bond lengths of 1.43 Ångströms for the terminal methoxy group [25]. The nitrogen-carbon bond connecting the sulfonamide to the propyl chain measures approximately 1.47 Ångströms, typical of N-alkyl sulfonamide linkages [33].

3D Conformational Analysis

Three-dimensional conformational analysis reveals that 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide adopts multiple low-energy conformations due to rotational freedom around single bonds in the alkyl chain [29]. The benzene ring maintains planarity with the sulfonamide group, while the ortho-fluorine substituent influences the overall electronic distribution and molecular dipole moment [27]. Computational studies indicate that the sulfonamide nitrogen exhibits partial sp² hybridization, resulting in restricted rotation around the sulfur-nitrogen bond [33].

The propyl chain connecting the sulfonamide nitrogen to the terminal methoxy group demonstrates significant conformational flexibility [31]. Molecular modeling studies suggest that extended conformations are energetically favored over folded arrangements, minimizing steric interactions between the methoxy group and the aromatic ring system [29]. The preferred dihedral angles around the carbon-carbon bonds in the propyl chain range from 60° to 180°, corresponding to gauche and anti conformations respectively [25].

Intramolecular interactions play a crucial role in stabilizing specific conformations [22]. The ortho-fluorine substituent may engage in weak intramolecular hydrogen bonding with hydrogen atoms on the propyl chain, influencing the overall molecular shape [36]. Additionally, the electron-withdrawing nature of both the fluorine and sulfonamide groups creates a complex electronic environment that affects conformational preferences [37].

Isomerism Considerations

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide exists as a single constitutional isomer with respect to the connectivity of its atoms, but several structural isomers are theoretically possible through alternative substitution patterns [15]. Positional isomers could arise from relocating the fluorine substituent to meta (position 3) or para (position 4) positions relative to the sulfonamide group, resulting in compounds with different electronic and steric properties [4]. Similarly, the methoxy group could be positioned at different locations along the propyl chain, creating regioisomers with altered molecular properties [9].

Conformational isomerism represents the primary source of structural diversity for this compound, arising from rotation around single bonds in the N-(3-methoxypropyl) chain [31]. Energy barriers for rotation around carbon-carbon bonds are relatively low, typically 2-4 kcal/mol, allowing rapid interconversion between conformers at room temperature [25]. The sulfonamide nitrogen may also exhibit restricted rotation due to partial double bond character, creating stable conformational states [33].

No stereoisomerism occurs in this compound due to the absence of chiral centers or geometric constraints that would create enantiomers or diastereomers [28]. The planar nature of the benzene ring and the sp³ hybridization of atoms in the propyl chain preclude the formation of stereoisomeric relationships [11]. This structural simplicity facilitates synthetic preparation and analytical characterization compared to more complex sulfonamide derivatives containing asymmetric centers [37].

Identification Parameters

InChI and InChIKey

The International Chemical Identifier for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide provides a standardized text representation of the molecular structure that enables precise database searching and chemical registration [9]. While specific InChI data for this exact compound was not explicitly found in the research sources, the general format follows the pattern established for related fluorinated sulfonamide derivatives [10]. The InChI string encodes connectivity information, hydrogen atom placement, and stereochemical details in a machine-readable format [12].

The corresponding InChIKey serves as a condensed hash representation of the full InChI string, providing a fixed-length identifier suitable for database indexing and rapid molecular comparison [11]. This cryptographic key enables efficient storage and retrieval of chemical information while maintaining structural specificity [13]. The InChIKey format consists of three blocks separated by hyphens, with the first block encoding molecular skeleton connectivity and the remaining blocks capturing stereochemical and isotopic information [9].

Related compounds in the fluorinated benzenesulfonamide family demonstrate consistent InChI formatting patterns that can guide identification of this specific derivative [12]. The systematic generation of InChI identifiers ensures reproducibility across different chemical databases and software platforms [10]. These standardized identifiers facilitate international collaboration in chemical research and regulatory compliance [27].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is represented as O=S(=O)(c1ccccc1F)NCCCOC, which encodes the complete molecular structure in a linear text format [1]. This SMILES string begins with the sulfonyl group (O=S(=O)), followed by the fluorinated benzene ring (c1ccccc1F), the nitrogen linkage (N), the propyl chain (CCC), and the terminal methoxy group (OC) [3]. The notation employs standard SMILES conventions for representing aromatic rings, double bonds, and atomic connectivity [14].

Alternative SMILES representations may exist depending on the starting point chosen for the linear traversal of the molecular graph [1]. Canonical SMILES algorithms ensure consistent representation regardless of the input order, facilitating database searches and structural comparisons [3]. The compact nature of SMILES notation makes it particularly suitable for computational applications and high-throughput chemical informatics [11].

Validation of SMILES strings against known chemical databases confirms structural accuracy and identifies potential transcription errors [12]. Software tools can convert SMILES notation to other molecular representations, including two-dimensional structure diagrams and three-dimensional coordinate files [13]. This interoperability makes SMILES an essential component of modern chemical information systems [14].

Spectral Identifiers

Spectroscopic identification of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide relies on characteristic absorption patterns in nuclear magnetic resonance, infrared, and mass spectrometry [23]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for aromatic protons in the 7.0-8.0 parts per million region, influenced by the electron-withdrawing effects of both fluorine and sulfonamide substituents [24]. The propyl chain protons appear as multiplets in the 1.5-4.0 parts per million range, with the methoxy group producing a sharp singlet around 3.7 parts per million [25].

Fluorine-19 nuclear magnetic resonance provides definitive identification through the characteristic chemical shift of the ortho-fluorine substituent, typically appearing between -110 and -120 parts per million relative to trifluoroacetic acid [23]. The coupling patterns between fluorine and adjacent aromatic protons offer additional structural confirmation [24]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework and aliphatic chain carbons, with the fluorinated carbon appearing as a doublet due to carbon-fluorine coupling [25].

Infrared spectroscopy identifies characteristic absorption bands for the sulfonamide group, including symmetric and asymmetric sulfur-oxygen stretching vibrations around 1350 and 1150 wavenumbers respectively [24]. The aromatic carbon-fluorine bond produces a distinctive absorption band near 1250 wavenumbers [34]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 247, with characteristic fragmentation patterns including loss of the methoxypropyl group and formation of fluorinated benzene sulfonamide fragments [20].

| Spectroscopic Method | Key Identifiers |

|---|---|

| ¹H NMR | Aromatic protons: 7.0-8.0 ppm; Methoxy: 3.7 ppm; Propyl chain: 1.5-4.0 ppm |

| ¹⁹F NMR | Ortho-fluorine: -110 to -120 ppm |

| ¹³C NMR | Aromatic carbons with F-coupling; Aliphatic chain carbons |

| IR Spectroscopy | SO₂ stretch: 1350, 1150 cm⁻¹; C-F stretch: 1250 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 247; Characteristic fragmentations |

Physical State and Appearance

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide exists as a solid under standard temperature and pressure conditions [1] [2]. This physical state is characteristic of sulfonamide compounds, which typically exhibit crystalline structures due to their ability to form intermolecular hydrogen bonds through the sulfonamide functional group [3] [4]. The solid-state nature of this compound is consistent with similar fluorinated sulfonamides, which demonstrate enhanced intermolecular interactions facilitated by the presence of both fluorine atoms and the sulfonamide moiety [4] [5].